Hexadecan-3-ol
Overview
Description
Hexadecan-3-ol is a long-chain fatty alcohol, which is a type of organic compound that consists of a hydroxyl group (-OH) attached to a saturated carbon chain. While the provided papers do not directly discuss hexadecan-3-ol, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to hexadecan-3-ol.
Synthesis Analysis
The synthesis of long-chain fatty alcohols and related compounds often involves the reaction of aldehydes with various reagents. For instance, the synthesis of N-hexadecyl ethylenediamine triacetic acid (HED3A) is achieved by reacting anhydrous ethylenediamine with 1-bromohexadecane and chloroacetic acid . Similarly, cis-3-hexen-1-ol is prepared through selective hydrogenation of hexadienic ether . These methods suggest that hexadecan-3-ol could potentially be synthesized through similar pathways involving the reduction of corresponding aldehydes or the hydrogenation of alkenes.
Molecular Structure Analysis
The molecular structure of compounds similar to hexadecan-3-ol can be determined using techniques such as X-ray diffraction (XRD). For example, the crystal structures of hexadecane and 1-hexadecanol were determined using XRD, revealing that hexadecane has a triclinic form and 1-hexadecanol has a monoclinic form . These findings provide a basis for understanding the crystalline structure of hexadecan-3-ol, which may also exhibit a well-defined crystal structure due to its long carbon chain.
Chemical Reactions Analysis
Chemical reactions involving long-chain alcohols can lead to various products depending on the reagents and conditions used. The stereospecific hydroxylation of trans-2-hexadecen-4-ol results in the formation of stereochemical isomers of 2,3,4-hexadecanetriol . This indicates that hexadecan-3-ol could undergo similar reactions to yield multi-hydroxylated products, which could be of interest in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of long-chain alcohols are influenced by their molecular structure. The phase diagram between hexadecane and 1-hexadecanol shows limited miscibility in the solid state, with two invariants, a eutectic and a metatectic . This suggests that hexadecan-3-ol may also exhibit phase behavior that is sensitive to temperature and composition. Additionally, the surfactant properties of HED3A, such as stability in hard water and surface tension, are affected by pH . These properties are relevant to hexadecan-3-ol, as it may also act as a surfactant and have applications in various industries.
Scientific Research Applications
Diesel Reforming
Steam reforming of hexadecane over a Rh/CeO2 catalyst in microchannels was investigated experimentally and numerically as a surrogate for diesel. The study presented a kinetic model and discussed the steam reforming of hexadecane, providing insights into the conversion of hexadecane fragments. The research showed that the turnover frequencies of linear alkanes like hexadecane are inversely proportional to the number of carbon atoms per hydrocarbon molecule, and the ceria support significantly impacts the reformate composition (Thormann et al., 2009).
Safety And Hazards
Hexadecan-3-ol should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
hexadecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h16-17H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUHTSVVVHMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870645 | |
Record name | Hexadecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecan-3-ol | |
CAS RN |
593-03-3 | |
Record name | (±)-3-Hexadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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